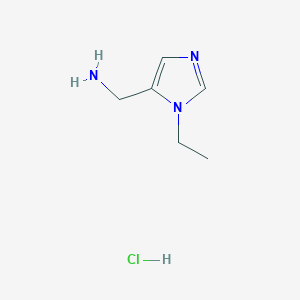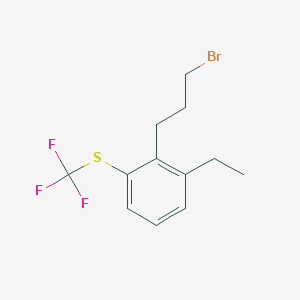
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one is a synthetic organic compound with a unique structure that includes a pteridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one typically involves multi-step organic synthesis. The starting materials often include substituted anilines and chlorinated compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pteridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered chemical properties.
Substitution: Halogen atoms can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one: Lacks the (S)-configuration, which may affect its biological activity.
2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one derivatives: These may include compounds with different substituents on the pteridine ring.
Uniqueness: The (S)-configuration of (S)-2-chloro-5,7,8-triMethyl-7,8-dihydropteridin-6(5H)-one imparts specific stereochemical properties that can influence its interaction with biological targets, making it unique compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H11ClN4O |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
(7S)-2-chloro-5,7,8-trimethyl-7H-pteridin-6-one |
InChI |
InChI=1S/C9H11ClN4O/c1-5-8(15)14(3)6-4-11-9(10)12-7(6)13(5)2/h4-5H,1-3H3/t5-/m0/s1 |
Clé InChI |
DTHIFIQXQVSANQ-YFKPBYRVSA-N |
SMILES isomérique |
C[C@H]1C(=O)N(C2=CN=C(N=C2N1C)Cl)C |
SMILES canonique |
CC1C(=O)N(C2=CN=C(N=C2N1C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14044506.png)




![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)
